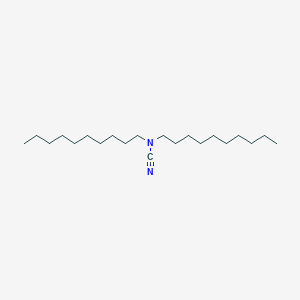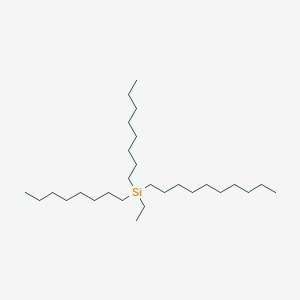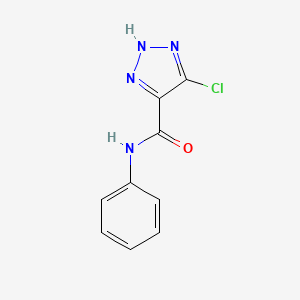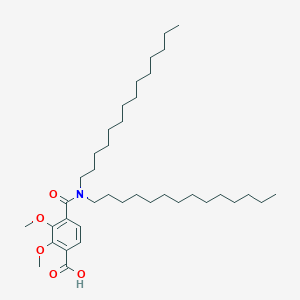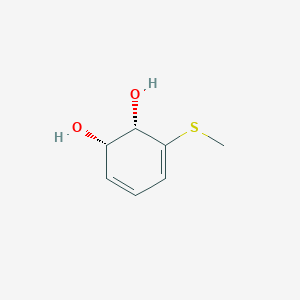
(1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with a methylsulfanyl group and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol can be achieved through several methods. One common approach involves the enzymatic transesterification of a precursor compound, such as (±)-trans-2-methoxycyclohexanol, using immobilized lipase as a catalyst . The reaction typically occurs in the presence of vinyl acetate and triethylamine in a solvent like cyclohexane.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes or chemical synthesis routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the hydroxyl groups can produce various esters or ethers.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. For example, the hydroxyl groups may participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-2-methoxycyclohexanol: A precursor in the synthesis of (1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol.
Cyclohexane-1,2-diol: A structurally similar compound with hydroxyl groups but lacking the methylsulfanyl group.
Cyclohexa-3,5-diene-1,2-diol: Similar structure but without the methylsulfanyl substitution.
Uniqueness
The presence of the methylsulfanyl group in this compound distinguishes it from other similar compounds. This functional group imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
138769-97-8 |
|---|---|
Molekularformel |
C7H10O2S |
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
(1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C7H10O2S/c1-10-6-4-2-3-5(8)7(6)9/h2-5,7-9H,1H3/t5-,7-/m0/s1 |
InChI-Schlüssel |
DBLGHEPWIKOYJW-FSPLSTOPSA-N |
Isomerische SMILES |
CSC1=CC=C[C@@H]([C@@H]1O)O |
Kanonische SMILES |
CSC1=CC=CC(C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


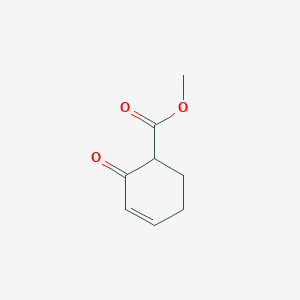

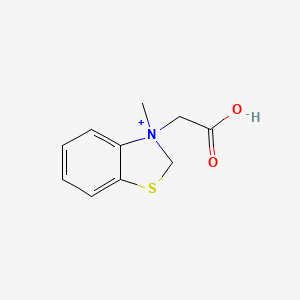
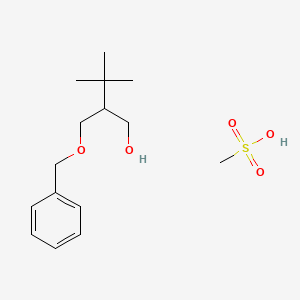
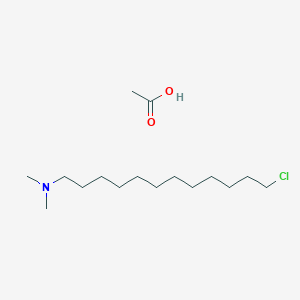
![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)

